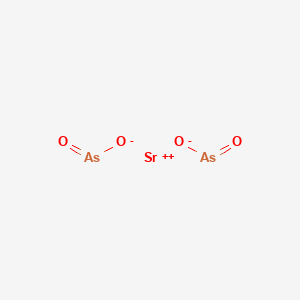

strontium;oxoarsinite

Description

Strontium oxoarsinite (assumed formula: Sr$3$(AsO$3$)$2$) is a strontium-containing arsenite compound. Arsenite ions (AsO$3^{3-}$) typically adopt pyramidal geometries, contrasting with the tetrahedral arsenate (AsO$_4^{3-}$). Strontium oxoarsinite likely features Sr$^{2+}$ ions in high coordination environments, similar to other strontium oxysalts like strontium oxalate (eight-coordinate Sr$^{2+}$ in a square antiprismatic geometry) .

Properties

CAS No. |

15195-06-9 |

|---|---|

Molecular Formula |

As2O4Sr |

Molecular Weight |

301.5 g/mol |

IUPAC Name |

strontium;oxoarsinite |

InChI |

InChI=1S/2AsHO2.Sr/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |

InChI Key |

APFTYZSAOLWHTM-UHFFFAOYSA-L |

SMILES |

[O-][As]=O.[O-][As]=O.[Sr+2] |

Canonical SMILES |

[O-][As]=O.[O-][As]=O.[Sr+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Strontium Arsenate (Sr$3$(AsO$4$)$_2$)

- Formula & Structure : Composed of Sr$^{2+}$ and arsenate (AsO$_4^{3-}$) ions, which form tetrahedral units.

- Coordination : Strontium likely adopts a coordination number ≥8, as seen in other strontium oxysalts (e.g., SrO$_8$ polyhedra in strontium oxalate) .

- Applications: Limited industrial use due to arsenic toxicity; niche roles in specialized materials.

- Stability : More stable in aqueous environments than arsenites due to arsenate’s lower redox sensitivity .

Strontium Phosphate (SrHPO$_4$)

- Formula & Structure : Features phosphate (PO$_4^{3-}$) chains. Strontium phosphates exhibit better bioaffinity than calcium analogs, enhancing bone stem cell proliferation .

- Coordination : Sr$^{2+}$ likely in a high-coordination environment, similar to calcium in hydroxyapatite.

- Applications : Biomedical applications (e.g., bone regeneration) due to aqueous stability and biocompatibility .

Calcium Arsenite (Ca$3$(AsO$3$)$_2$)

- Formula & Structure : Structurally analogous to strontium oxoarsinite but with smaller Ca$^{2+}$ ions (ionic radius: 1.00 Å vs. Sr$^{2+}$: 1.18 Å) .

- Coordination : Lower coordination numbers (e.g., six-coordinate Ca$^{2+}$) due to smaller ion size.

Strontium Titanate (SrTiO$_3$)

- Formula & Structure : Perovskite structure with corner-sharing TiO$_6$ octahedra and Sr$^{2+}$ in cuboctahedral sites .

- Applications: Electronics (e.g., capacitors, sensors) due to dielectric properties. No arsenic content makes it safer for industrial use .

Comparative Data Table

Key Research Findings

- Structural Flexibility : Strontium’s larger ionic radius compared to calcium allows higher coordination numbers and distinct polyhedral geometries (e.g., SrO$8$ vs. CaO$6$), influencing stability and reactivity .

- Toxicity vs.

- Biomedical Potential: Strontium phosphates outperform calcium analogs in bioaffinity, suggesting avenues for oxoarsinite derivatives in controlled environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.